molecular formula C11H11N3O3S B246208 N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide

N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide

Cat. No. B246208
M. Wt: 265.29 g/mol
InChI Key: OXTBWAFXFMAKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide, also known as DTZ or DTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation.
Biochemical and physiological effects:
N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of gene expression, and reduction of inflammation. N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide also has some limitations, including its low potency and selectivity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide, including the development of more potent and selective analogs, the investigation of its role in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide in combination with other drugs or therapies may also be an area of future research.

Synthesis Methods

N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-thiazolidinedione with 4-aminobenzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide.

Scientific Research Applications

N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl]acetamide

InChI

InChI=1S/C11H11N3O3S/c1-6(15)12-7-2-4-8(5-3-7)13-10-9(16)14-11(17)18-10/h2-5,10,13H,1H3,(H,12,15)(H,14,16,17)

InChI Key

OXTBWAFXFMAKCP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2C(=O)NC(=O)S2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2C(=O)NC(=O)S2

Origin of Product

United States

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